molecular formula C10H9NO2 B102502 5-Methoxy-3-phenylisoxazole CAS No. 18803-02-6

5-Methoxy-3-phenylisoxazole

Cat. No.: B102502
CAS No.: 18803-02-6
M. Wt: 175.18 g/mol
InChI Key: OFEKSAHEQDFLIQ-UHFFFAOYSA-N
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Description

5-Methoxy-3-phenylisoxazole is a heterocyclic compound with the molecular formula C10H9NO2. It belongs to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-3-phenylisoxazole can be achieved through several methods. One common approach involves the cycloaddition reaction of nitrile oxides with alkynes. This method typically employs copper (I) or ruthenium (II) catalysts to facilitate the (3 + 2) cycloaddition reaction . Another method involves the reaction of α-acetylenic γ-hydroxyaldehydes with hydroxylamine under microwave-assisted conditions, which provides an efficient and catalyst-free route to 5-substituted isoxazoles .

Industrial Production Methods

Industrial production of this compound often relies on scalable and cost-effective synthetic routes. One such method involves the use of α-acetylenic γ-hydroxyaldehydes and hydroxylamine in a one-pot reaction under microwave irradiation. This method is advantageous due to its high yield, reduced reaction time, and the absence of toxic catalysts .

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-3-phenylisoxazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazoles.

    Reduction: Reduction reactions can convert the isoxazole ring to other heterocyclic structures.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the isoxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.

Major Products

The major products formed from these reactions include various substituted isoxazoles, oxazoles, and other heterocyclic derivatives .

Scientific Research Applications

5-Methoxy-3-phenylisoxazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Methoxy-3-phenylisoxazole involves its interaction with specific molecular targets. For instance, it can inhibit the activity of monoamine oxidase enzymes, which play a critical role in neurological disorders. The compound binds to the active site of the enzyme, preventing the breakdown of neurotransmitters and thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methoxy-3-phenylisoxazole is unique due to the presence of the methoxy group, which enhances its solubility and reactivity. This functional group also contributes to its potential as a versatile intermediate in the synthesis of various biologically active compounds .

Properties

IUPAC Name

5-methoxy-3-phenyl-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-12-10-7-9(11-13-10)8-5-3-2-4-6-8/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFEKSAHEQDFLIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NO1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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